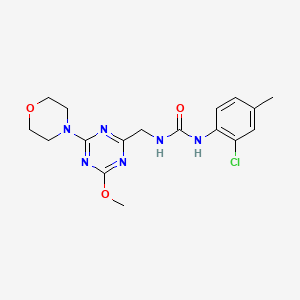
1-(2-Chloro-4-methylphenyl)-3-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-4-methylphenyl)-3-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)urea is a useful research compound. Its molecular formula is C17H21ClN6O3 and its molecular weight is 392.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(2-Chloro-4-methylphenyl)-3-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)urea is a compound that has garnered attention for its potential biological activities, particularly in the context of anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure
The compound can be described by the following structural formula:
Research indicates that this compound may exert its biological effects through modulation of specific cellular pathways. It is hypothesized to interact with protein kinases and other molecular targets involved in cell proliferation and survival. The presence of the morpholino and triazine moieties suggests potential interactions with nucleic acids or proteins, which could influence gene expression and cellular signaling pathways.
Anticancer Activity
Several studies have evaluated the anticancer properties of this compound. For instance, a study demonstrated that derivatives of similar urea compounds showed significant inhibitory effects on various cancer cell lines. The mechanism was primarily linked to the induction of apoptosis and cell cycle arrest in cancer cells.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Mia PaCa-2 | 12.5 | Induction of apoptosis |
| PANC-1 | 10.0 | Cell cycle arrest at G2/M phase |
| RKO | 15.0 | Inhibition of proliferation |
| LoVo | 13.5 | Modulation of apoptosis-related proteins |
Other Biological Activities
In addition to its anticancer properties, the compound has been explored for other biological activities:
- Antiviral Activity : Preliminary studies suggest that similar compounds exhibit antiviral effects by inhibiting viral replication.
- Antibacterial Activity : Some derivatives have shown moderate antibacterial activity against Gram-positive bacteria.
- Enzyme Inhibition : The compound may also act as an inhibitor for certain enzymes involved in metabolic pathways.
Case Study 1: Antitumor Efficacy
In a recent study published in a peer-reviewed journal, researchers synthesized a series of urea derivatives and evaluated their antitumor efficacy in vitro. The results indicated that compounds with similar structural features to this compound exhibited significant cytotoxicity against multiple cancer cell lines, with mechanisms involving apoptosis and inhibition of angiogenesis.
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study revealed that modifications on the triazine ring could enhance biological activity. The introduction of electron-withdrawing groups significantly increased potency against cancer cell lines, suggesting that fine-tuning the molecular structure can lead to improved therapeutic agents.
Propiedades
IUPAC Name |
1-(2-chloro-4-methylphenyl)-3-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN6O3/c1-11-3-4-13(12(18)9-11)20-16(25)19-10-14-21-15(23-17(22-14)26-2)24-5-7-27-8-6-24/h3-4,9H,5-8,10H2,1-2H3,(H2,19,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSVRNSLMNPMGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NCC2=NC(=NC(=N2)OC)N3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













